molecular formula C9H14O B8707469 Cyclooct-1-ene-1-carbaldehyde CAS No. 62097-74-9

Cyclooct-1-ene-1-carbaldehyde

Cat. No. B8707469
M. Wt: 138.21 g/mol
InChI Key: TZBOAAPYTXFCMK-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

To cyclooctanone p-toluenesulfonyl hydrazone (4.5 g) suspended in N,N,N′,N′-tetraethylenediamine (46 ml) was added dropwise at −55° C. a 1.6 M solution of n-butyllithium in hexane (38 ml). The resulting mixture was stirred at room temperature for 30 minutes under an argon atmosphere, was then cooled with ice, was mixed with DMF (5.9 ml) and was stirred at room temperature for one hour. The reaction mixture was poured into water and was extracted with ethyl acetate. The organic layer was washed with 1 N hydrochloric acid, water and an aqueous saturated solution of sodium chloride, and was then dried with anhydrous magnesium sulfate. The resulting organic layer was evaporated under reduced pressure to remove the solvent. The residue was subjected to purification using a silica gel column (ethyl acetate:hexane=1:9) to obtain cyclooctene-1-carbaldehyde (1.5 g) as a light yellow oil.
Name
cyclooctanone p-toluenesulfonyl hydrazone
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
46 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(NN=[C:12]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)(=O)=O)=CC=1.C([Li])CCC.CN([CH:29]=[O:30])C.O>CCN(CCN(CC)CC)CC.CCCCCC>[C:12]1([CH:29]=[O:30])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=1

Inputs

Step One
Name
cyclooctanone p-toluenesulfonyl hydrazone
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NN=C1CCCCCCC1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
38 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
5.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
46 mL
Type
solvent
Smiles
CCN(CC)CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled with ice
STIRRING
Type
STIRRING
Details
was stirred at room temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1 N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated solution of sodium chloride, and was then dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was subjected to purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CCCCCCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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